

An In-depth Technical Guide to Cyclopropyltriphenylphosphonium Bromide

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Compound of Interest

Compound Name: *Cyclopropyltriphenylphosphonium
bromide*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltriphenylphosphonium bromide is a quaternary phosphonium salt widely utilized in organic synthesis as a Wittig reagent. Its primary application lies in the formation of a carbon-carbon double bond through the reaction with an aldehyde or a ketone, specifically for the introduction of a cyclopropylidene moiety onto a carbonyl carbon. This functionality is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties of the cyclopropane ring, which can impart desirable characteristics to bioactive molecules, such as metabolic stability and enhanced potency. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of **cyclopropyltriphenylphosphonium bromide**, with a focus on detailed experimental protocols and mechanistic insights relevant to its use in research and development.

Chemical and Physical Properties

Cyclopropyltriphenylphosphonium bromide is a white to off-white solid that is stable under normal laboratory conditions. It is soluble in polar organic solvents. Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₀ BrP	[1][2]
Molecular Weight	383.26 g/mol	[1][2]
Appearance	White to slightly yellowish crystalline powder	[3]
Melting Point	178-181 °C	[1][4]
CAS Number	14114-05-7	[1][2]
EINECS Number	237-970-1	[1]
SMILES	C1CC1--INVALID-LINK-- (C3=CC=CC=C3)C4=CC=CC=C4.[Br-]	[1]
InChI Key	XMPWFKHMCNRJCL- UHFFFAOYSA-M	[1]

Synthesis of Cyclopropyltriphenylphosphonium Bromide

The synthesis of **cyclopropyltriphenylphosphonium bromide** is typically achieved through a two-step process starting from 1,3-dibromopropane and triphenylphosphine. The first step involves the formation of (3-bromopropyl)triphenylphosphonium bromide, which then undergoes an intramolecular SN₂ reaction upon treatment with a base to form the desired cyclopropylphosphonium salt.

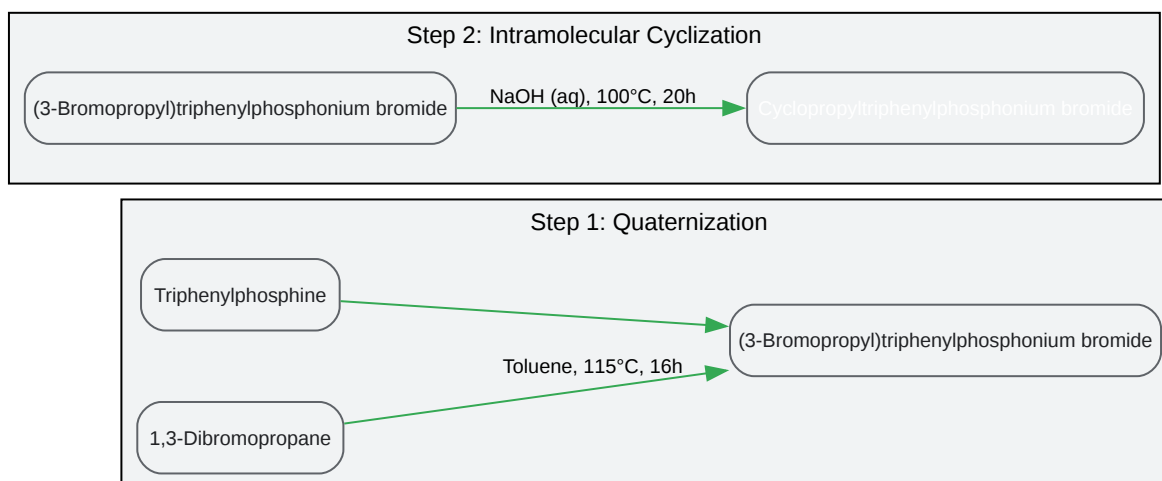
Experimental Protocol: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide

- In a 500 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (50.0 g, 190.4 mmol, 1.0 eq) in toluene (200 mL) under an argon atmosphere.

- Stir the solution vigorously and slowly add 1,3-dibromopropane (20.4 mL, 40.4 g, 200 mmol, 1.05 eq).
- Heat the reaction mixture to 115 °C and maintain stirring for 16 hours.
- Cool the mixture to room temperature, which will result in the formation of a colorless solid.
- Filter the solid under vacuum and wash it with toluene to yield (3-bromopropyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of Cyclopropyltriphenylphosphonium Bromide

- In a 250 mL round-bottom flask equipped with a reflux condenser, suspend (3-bromopropyl)triphenylphosphonium bromide (54.2 g, 116.8 mmol, 1.0 eq) in an aqueous sodium hydroxide solution (1 M, 116.80 mL, 1.0 eq).^[1]
- Heat the mixture to 100 °C and stir for 20 hours.^[1]
- After cooling to room temperature, add chloroform (100 mL) and separate the layers.^[1]
- Extract the aqueous phase three more times with chloroform (150 mL each).^[1]
- Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain **cyclopropyltriphenylphosphonium bromide**.^[1]



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Synthesis of **Cyclopropyltriphenylphosphonium bromide**.

Spectroscopic Data

Infrared (IR) Spectroscopy

The FT-IR spectrum of **cyclopropyltriphenylphosphonium bromide** provides characteristic information about its functional groups. A publicly available spectrum can be found on SpectraBase. Key absorptions are expected for the P-C bond and the aromatic C-H bonds of the phenyl groups, as well as the C-H bonds of the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

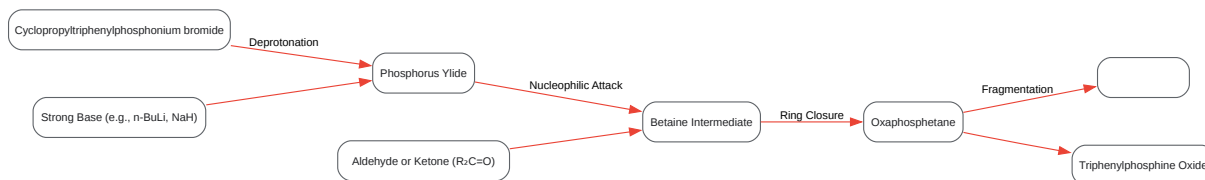
Detailed ^1H and ^{13}C NMR data for **cyclopropyltriphenylphosphonium bromide** are not readily available in the searched literature. However, data for closely related phosphonium salts can provide an indication of the expected chemical shifts. For instance, in similar triphenylphosphonium salts, the phenyl protons typically appear as multiplets in the aromatic region (δ 7.5-8.0 ppm). The protons on the carbon adjacent to the phosphorus atom are deshielded and would appear further downfield.

Applications in Organic Synthesis: The Wittig Reaction

The primary application of **cyclopropyltriphenylphosphonium bromide** is as a precursor to the corresponding ylide for use in the Wittig reaction. This reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.

General Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the initial deprotonation of the phosphonium salt by a strong base to form a phosphorus ylide (also known as a phosphorane). This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.



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General Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde

The following is a general procedure for the Wittig reaction using a phosphonium salt, which can be adapted for **cyclopropyltriphenylphosphonium bromide**.

- In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend **cyclopropyltriphenylphosphonium bromide** (1.1 equivalents) in anhydrous

tetrahydrofuran (THF).

- Cool the suspension to 0 °C using an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent), to the stirred suspension. The formation of the ylide is often indicated by a color change.
- Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour.
- In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
- Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Note on Purification: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by careful column chromatography or by precipitation and filtration.

Safety Information

Cyclopropyltriphenylphosphonium bromide should be handled with appropriate safety precautions in a well-ventilated fume hood.^[5] It is harmful if swallowed, in contact with skin, or

if inhaled, and causes skin and serious eye irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Store the compound in a tightly sealed container in a dry and well-ventilated place.[6]

Conclusion

Cyclopropyltriphenylphosphonium bromide is a valuable reagent for the introduction of the cyclopropylidene group in organic synthesis, particularly in the context of drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and application in the Wittig reaction, including comprehensive experimental protocols. The provided information aims to equip researchers and scientists with the necessary technical knowledge to effectively utilize this reagent in their synthetic endeavors.

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